An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: Core Properties and Scientific Insights
An In-Depth Technical Guide to 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, a heterocyclic compound belonging to the quinolone family. This document delves into its synthesis, structural characteristics, reactivity, and potential applications, offering valuable insights for professionals in chemical research and drug discovery.
Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold
The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core structure have demonstrated potential as antibacterial, antifungal, anti-inflammatory, analgesic, and even anticancer agents.[1][2] The specific compound, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one, incorporates a methyl group at the N1 position and a phenyl group at the C3 position, modifications that can significantly influence its physicochemical properties and biological profile. This guide will explore the foundational chemistry of this specific derivative.
Synthesis and Molecular Architecture
The primary and most established method for synthesizing 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is through the thermal condensation of N-methylaniline with diethyl phenylmalonate.[3] This reaction is a variation of the widely used Conrad-Limpach synthesis for quinolones.
Experimental Protocol: Thermal Condensation
Objective: To synthesize 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.
Materials:
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N-methylaniline
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Diethyl phenylmalonate
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Sodium hydroxide (0.5 M aqueous solution)
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Toluene
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Hydrochloric acid (10%)
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Activated carbon
Procedure:
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A mixture of N-methylaniline (100 mmol) and diethyl phenylmalonate (105 mmol) is gradually heated in a suitable high-temperature apparatus (e.g., a Wood's metal bath) to 200–290 °C.
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The reaction is monitored by the distillation of ethanol, which is a byproduct of the condensation. The reaction is typically continued for several hours until the distillation of ethanol ceases.
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The hot reaction mixture is carefully poured into a mortar and allowed to cool.
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The solidified product is crushed and dissolved in a biphasic mixture of 0.5 M aqueous sodium hydroxide solution and toluene.
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The aqueous phase, containing the sodium salt of the product, is separated.
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The aqueous layer is washed with toluene to remove any unreacted starting materials or non-polar impurities.
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A small amount of activated carbon is added to the aqueous solution, stirred briefly, and then removed by filtration to decolorize the solution.
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The clear filtrate is then acidified with 10% hydrochloric acid until the product precipitates out of the solution.
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The resulting solid is collected by filtration, washed with water, and dried to yield 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.[3]
Causality in Experimental Choices: The high reaction temperature is necessary to drive the condensation and cyclization, which involves the elimination of two molecules of ethanol. The use of a sodium hydroxide solution facilitates the purification by converting the acidic 4-hydroxy group into a water-soluble sodium salt, allowing for the removal of non-acidic impurities through extraction with an organic solvent like toluene. Subsequent acidification regenerates the desired product.
Molecular Structure and Crystallography
The molecular structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been elucidated by single-crystal X-ray diffraction.[3]
Structural Diagram:
Caption: Molecular structure of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.
Key Crystallographic Data: [3]
| Parameter | Value |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 6.1787 (2) Å |
| b | 8.2696 (2) Å |
| c | 12.3665 (4) Å |
| β | 101.632 (2)° |
| Volume | 618.89 (3) ų |
| Z | 2 |
| Melting Point | 495–499 K |
The quinoline ring system is nearly planar. The phenyl ring at the C3 position is significantly twisted out of the plane of the quinoline core, with a dihedral angle of approximately 62.16°.[3] In the solid state, molecules of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one are linked by intermolecular O-H···O hydrogen bonds, forming infinite chains.[3]
Physicochemical and Spectroscopic Properties
The physicochemical properties of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one are summarized below.
Summary of Physicochemical Properties:
| Property | Value/Description | Source |
| Appearance | Colorless prismatic crystals | [3] |
| Molecular Formula | C₁₆H₁₃NO₂ | [3][4] |
| Molecular Weight | 251.27 g/mol | [3][4] |
| Melting Point | 222-226 °C (495–499 K) | [3] |
| Solubility | Soluble in aqueous base; likely soluble in polar organic solvents. | Inferred from synthesis |
Spectroscopic Characterization
Expected Spectroscopic Features:
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¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, multiplets for the aromatic protons of the quinoline and phenyl rings, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
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¹³C NMR: The spectrum will display signals for the carbonyl carbon, the carbons of the quinoline and phenyl rings, and the N-methyl carbon. The C4 carbon bearing the hydroxyl group and the C2 carbonyl carbon are expected to be significantly deshielded.
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IR Spectroscopy: Key vibrational bands are anticipated for the O-H stretch of the hydroxyl group (typically broad), the C=O stretch of the quinolone carbonyl, and C=C stretching vibrations of the aromatic rings. For the parent 4-hydroxy-2(1H)-quinolone, characteristic bands are observed around 3360 cm⁻¹ (O-H), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).[2]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.27). Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent ion. Available GC-MS and LC-MS data from databases confirm the expected molecular ion.[4]
Chemical Reactivity and Tautomerism
The reactivity of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is largely dictated by the electronic nature of the 4-hydroxy-2-quinolone scaffold.
Tautomerism
4-Hydroxy-2-quinolones can exist in several tautomeric forms. The predominant forms in solution are the 4-hydroxy-2(1H)-quinolone and the 2,4-quinolinedione tautomers. The equilibrium between these forms is influenced by the solvent and substitution pattern.[2]
Tautomeric Equilibrium Diagram:
Caption: Predominant tautomeric forms of 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one.
Reactivity at Key Positions
The 4-hydroxy-2-quinolone ring system possesses several reactive sites, making it a versatile building block for further chemical transformations.
Reactivity Hotspots Diagram:
Caption: Key reactive sites of the 4-hydroxy-2-quinolone scaffold.
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C3 Position: The C3 position is activated towards electrophilic substitution due to the electron-donating effect of the 4-hydroxyl group and the electron-withdrawing nature of the C2-carbonyl. This makes it susceptible to reactions such as halogenation. Indeed, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one has been used as a precursor for the synthesis of its 3-bromo and 3-chloro derivatives.[3]
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4-Hydroxyl Group: The oxygen atom of the 4-hydroxyl group is a primary site for alkylation and acylation reactions, allowing for the introduction of various functional groups at this position.[2]
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N1-Position: While the N1-position is already methylated in the target compound, in related N-unsubstituted 4-hydroxy-2-quinolones, this nitrogen atom is also a site for alkylation and other substitutions.
Potential Applications in Drug Discovery and Beyond
The 4-hydroxy-2-quinolone scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities. While specific biological data for 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is not extensively documented in the reviewed literature, the known properties of related compounds suggest several areas of potential application.
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Antimicrobial Agents: Many quinolone derivatives are potent antibacterial agents. The 4-hydroxy-2-quinolone scaffold has also been explored for the development of new antifungal and antibacterial drugs.[2]
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Anticancer Activity: Certain 2-phenyl-3-hydroxy-4(1H)-quinolinones have been investigated as potential anticancer agents, acting as inhibitors of enzymes like topoisomerase and gyrase.
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Anti-inflammatory and Analgesic Properties: The quinolone core is present in several compounds with anti-inflammatory and analgesic effects.[2]
The presence of the N-methyl and C3-phenyl groups in 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one will undoubtedly modulate its biological activity compared to other derivatives. Further research is warranted to fully elucidate the pharmacological profile of this specific compound.
Conclusion
4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one is a readily accessible derivative of the medicinally important 4-hydroxy-2-quinolone scaffold. Its synthesis is straightforward, and its structure has been well-characterized. The reactivity of this compound at the C3 and O4 positions offers opportunities for the synthesis of a diverse library of new chemical entities. While its specific biological activities require further investigation, the known pharmacological properties of the broader quinolone family suggest that it is a promising candidate for future drug discovery efforts. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this intriguing molecule.
References
- Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research, 6(5), S3324-S3343.
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Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(2), o231. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54680431, 4-Hydroxy-1-methyl-3-phenyl-1,2-dihydroquinolin-2-one. Retrieved from [Link].
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Mostafa, M. A., Ibrahim, M. A., Ibrahim, S. S., Mohamed, N., & Badran, A. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 15(1), 1-15. [Link]
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Detsi, A., Majdalani, M., Kontogiorgis, C. A., Hadjipavlou-Litina, D., & Kefalas, P. (2009). Natural and synthetic 2′-hydroxy-chalcones and aurones: Synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-8085. [Link]
